norcaesalpinin B
Description
Norcaesalpinin B is a norcassane-type diterpenoid isolated from the seed kernels of Caesalpinia crista (syn. Caesalpinia bonducella), a plant widely studied for its bioactive secondary metabolites . Structurally, it belongs to the cassane/norcassane diterpene family, characterized by a tetracyclic framework. This compound specifically features a 17-norcassane skeleton, distinguishing it from other congeners like norcaesalpinin C (16-norcassane) and norcaesalpinin J (20-norcassane hydroperoxide) . Its isolation and structural elucidation rely on advanced spectroscopic techniques, including 2D NMR and mass spectrometry .
Norcassane diterpenoids are pharmacologically significant due to their antimalarial, cytotoxic, and anti-inflammatory properties. This compound is often studied alongside analogs to understand structure-activity relationships (SAR) in natural product drug discovery.
Properties
Molecular Formula |
C23H30O7 |
|---|---|
Molecular Weight |
418.5 g/mol |
IUPAC Name |
[(1S,3R,4aR,6aR,11aS,11bS)-1-acetyloxy-4a-hydroxy-4,4,11b-trimethyl-7-oxo-1,2,3,5,6,6a,11,11a-octahydronaphtho[2,1-f][1]benzofuran-3-yl] acetate |
InChI |
InChI=1S/C23H30O7/c1-12(24)29-18-11-19(30-13(2)25)22(5)16-10-17-15(7-9-28-17)20(26)14(16)6-8-23(22,27)21(18,3)4/h7,9,14,16,18-19,27H,6,8,10-11H2,1-5H3/t14-,16+,18-,19+,22+,23-/m1/s1 |
InChI Key |
MPFACQITBMQUJJ-PQIIFOIOSA-N |
Isomeric SMILES |
CC(=O)O[C@H]1C[C@H](C([C@]2([C@]1([C@H]3CC4=C(C=CO4)C(=O)[C@@H]3CC2)C)O)(C)C)OC(=O)C |
Canonical SMILES |
CC(=O)OC1CC(C2(C3CC4=C(C=CO4)C(=O)C3CCC2(C1(C)C)O)C)OC(=O)C |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Structural Variations in Norcassane Diterpenoids
The table below summarizes key structural differences among norcassane-type diterpenoids isolated from Caesalpinia species:
Key Observations :
- Skeleton position (16-, 17-, or 20-norcassane) significantly impacts bioactivity.
- Functional groups like hydroperoxides (norcaesalpinin J) enhance cytotoxicity, while furan rings (norcaesalpinin C) correlate with antimalarial potency .
Antimalarial Activity
Norcassane diterpenoids exhibit potent activity against Plasmodium falciparum:
| Compound | IC50 (nM) | Cell Line/Model | Reference |
|---|---|---|---|
| Norcaesalpinin E | 90 | P. falciparum FCR-3/A2 | |
| This compound | N/A* | Not reported | — |
| Norcaesalpinin C | 420 | P. falciparum K1 |
Note: While this compound is structurally similar to E, its antimalarial data remain unreported. Norcaesalpinin E’s exceptional activity (IC50 = 90 nM) is attributed to its furanocassane-derived framework .
Cytotoxicity
Cytotoxicity against cancer cell lines varies with structural features:
| Compound | IC50 (μg/mL) | Cell Lines Tested | Reference |
|---|---|---|---|
| Norcaesalpinin J | 4.2–8.5 | HEP G2, HCT-8, MCF-7 | |
| This compound | N/A* | — | — |
| Phanginin I | 4.4 | KB (oral carcinoma) |
Note: Norcaesalpinin J’s hydroperoxide group enhances cytotoxicity, whereas this compound’s activity is less documented.
Q & A
Q. How is norcaesalpinin B isolated and structurally characterized from natural sources?
this compound is typically isolated from the seed kernels of Caesalpinia crista using chromatographic techniques such as column chromatography with silica gel or Sephadex LH-20 . Structural elucidation involves spectroscopic methods:
- 1H/13C NMR for identifying carbon frameworks and substituents.
- IR spectroscopy to detect functional groups (e.g., hydroxyl, carbonyl).
- CD (Circular Dichroism) to confirm stereochemistry, as seen in related norcassane diterpenes .
- High-resolution mass spectrometry (HRMS) for molecular formula determination.
Q. What preliminary bioactivity data exist for this compound?
Computational studies suggest this compound exhibits moderate binding affinity to viral targets (e.g., SARS-CoV-2 protease: binding energy = -7.4 kcal/mol with two hydrogen bonds to Thr292 and Gln110) . However, experimental validation is required to confirm antiviral or anti-inflammatory activity. Prioritize in vitro assays such as:
- Enzyme inhibition assays (e.g., JAK-STAT pathway modulation).
- Cell-based viability assays to assess cytotoxicity .
Advanced Research Questions
Q. How can synthetic routes for this compound be optimized for scalability?
this compound’s synthesis has not been fully reported, but related diterpenes (e.g., (+)-norcaesalpinin P) are synthesized via:
- Birch reduction for regioselective deoxygenation .
- OsO4-mediated dihydroxylation to introduce stereochemistry.
- Acetylation for functional group protection (e.g., 62% yield achieved for analogous compounds) . Optimize reaction conditions (e.g., solvent systems, catalysts) to improve yield and stereochemical purity.
Q. How to resolve contradictions in this compound’s reported binding affinities across studies?
Discrepancies in binding data (e.g., -7.4 kcal/mol vs. -6.3 kcal/mol in different computational models ) may arise from:
- Variations in docking software parameters (e.g., force fields, grid box size).
- Protein structure flexibility (e.g., static vs. dynamic models). Address these by:
- Conducting molecular dynamics simulations to assess binding stability.
- Validating predictions with surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) .
Q. What experimental designs are suitable for studying this compound’s mechanism of action?
For mechanistic studies, use:
Q. How to address spectral data conflicts during structural verification of synthetic this compound?
If synthetic this compound’s NMR/CD data deviate from natural isolates:
- Compare with authentic samples from natural sources.
- Re-examine reaction intermediates for epimerization or side products.
- Use advanced techniques like NOESY for spatial configuration analysis .
Methodological Guidelines
Q. How to design a robust bioactivity screening workflow for this compound?
Follow this hierarchy:
- Computational screening (docking, ADMET profiling) .
- In vitro assays (enzyme inhibition, cytotoxicity).
- In vivo models (e.g., murine inflammation models) with dose-response studies. Include positive controls (e.g., remdesivir for antiviral assays) and validate with triplicate experiments.
Q. What statistical approaches are recommended for analyzing this compound’s bioactivity data?
- ANOVA for multi-group comparisons (e.g., dose-dependent effects).
- Principal Component Analysis (PCA) to correlate structural features with activity.
- Kaplan-Meier survival curves for in vivo efficacy studies .
Data Presentation Standards
- Report synthetic yields, spectral assignments, and bioactivity IC50 values in supplementary tables .
- For docking studies, include PDB IDs of protein targets and validation metrics (e.g., RMSD values) .
- Adhere to NIH guidelines for preclinical data reporting (e.g., animal model details, randomization) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
